molecular formula C8H13NO3 B1430525 Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 68683-05-6

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B1430525
CAS No.: 68683-05-6
M. Wt: 171.19 g/mol
InChI Key: INJLPVOPGYBYKJ-UHFFFAOYSA-N
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Description

“Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a chemical compound with the CAS Number: 68683-05-6. It has a molecular weight of 171.2 and its IUPAC name is methyl 2-propylideneoxazolidine-4-carboxylate .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general method for the synthesis of oxazoles involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c1-3-4-7-9-6 (5-12-7)8 (10)11-2/h4,6,9H,3,5H2,1-2H3 and the InChI key is BFWGZNTUVDMVGL-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 171.19 . More specific physical and chemical properties such as boiling point and storage conditions were not found in the search results.

Scientific Research Applications

Photooxygenation of Oxazoles in Synthesis

Oxazoles, such as Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate, have been explored as masked forms of activated carboxylic acids. They can form triamides upon reaction with singlet oxygen, which has applications in synthesizing macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Synthesis of Oxazole-4-carboxylate Derivatives

Research has been conducted on synthesizing various oxazole-4-carboxylate derivatives from the methyl esters of N-acyl-β-halodehydroaminobutyric acid. This process has implications in developing fluorescent probes, with studies on photophysical properties in different solvents (Ferreira et al., 2010).

Transformations of Oxazole-4-carboxylic Acid Derivatives

There's a focus on synthesizing functional derivatives of oxazole-4-carboxylic acid and their further transformations. These derivatives are used in introducing residues of aliphatic amines into the oxazole ring (Prokopenko et al., 2010).

Application in Inhibitory Activity on Blood Platelet Aggregation

Some oxazole-4-carboxylate derivatives have been studied for their inhibitory activity on blood platelet aggregation. This includes converting the methyl esters to carboxylic acids and carboxamides, and the compounds showing comparable activity to aspirin (Ozaki et al., 1983).

Future Directions

While specific future directions for “Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” were not found, it’s worth noting that imidazole-containing compounds, which are structurally similar to oxazoles, have been found to have a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .

Properties

IUPAC Name

methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLPVOPGYBYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
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Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate

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